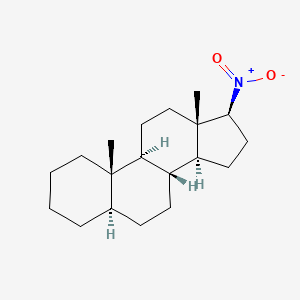

17beta-Nitro-5alpha-androstane

Description

Structure

3D Structure

Properties

CAS No. |

1973-78-0 |

|---|---|

Molecular Formula |

C19H31NO2 |

Molecular Weight |

305.5 g/mol |

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-nitro-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C19H31NO2/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20(21)22)19(15,2)12-10-16(14)18/h13-17H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 |

InChI Key |

NEHHFSVRZKWSKW-KYQPOWKGSA-N |

SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4[N+](=O)[O-])C |

Isomeric SMILES |

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[N+](=O)[O-])C |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4[N+](=O)[O-])C |

Other CAS No. |

1973-78-0 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 17beta Nitro 5alpha Androstane

Established Synthetic Pathways to 17beta-Nitro-5alpha-androstane

The construction of this compound relies on carefully controlled chemical reactions, starting from readily available steroid precursors. The introduction of the nitro group at the C-17 position with the correct stereochemistry is a key challenge addressed by these established methods.

Precursor Identification and Derivatization Strategies

The synthesis of this compound derivatives often begins with a suitable androstane (B1237026) precursor. A common starting material is epiandrosterone (B191177), which can be converted to a 17-oxime derivative. For instance, 3α-hydroxy-5α-androstan-17-one is a key precursor that can be transformed into 3α-hydroxy-5α-androstane-17-oxime. nih.gov This oxime functionality at C-17 is crucial for the subsequent introduction of the nitro group.

Another related precursor strategy involves the use of 3beta-acetoxy-5alpha-androstan-17beta-ol, which can be synthesized from testosterone (B1683101) through selective acetylation and reduction. smolecule.com These precursor strategies highlight the importance of modifying existing steroid frameworks to introduce the necessary functionalities for the desired transformations. smolecule.com

Reaction Conditions and Optimization for Nitration at C-17

The nitration at the C-17 position is a critical step in the synthesis of this compound. One established method involves the conversion of a 17-oxime to a 17-nitro compound. This transformation can be achieved using N-bromosuccinimide in a dioxane and water solution with potassium bicarbonate, followed by reduction with sodium borohydride (B1222165). nih.gov For example, the synthesis of 3β-Hydroxy-17β-nitro-5α-androstane starts with the corresponding 17-oxime, which develops a pale green color during the reaction and is stirred for several hours at room temperature before the addition of the reducing agent at a cooled temperature. nih.gov

The choice of nitrating agent and reaction conditions is crucial for achieving the desired product. While traditional methods have employed mixtures of nitric acid and sulfuric acid or nitric acid and acetic anhydride (B1165640) for nitrating various heterocyclic compounds, milder conditions are often sought for complex molecules like steroids to avoid unwanted side reactions. google.comsemanticscholar.org The optimization of these conditions, including temperature, reaction time, and the use of specific catalysts or reagents, is essential for maximizing the yield and purity of the final 17-nitro steroid.

Stereocontrol and Diastereoselective Synthesis at C-17

Achieving the correct stereochemistry at the C-17 position, specifically the beta configuration of the nitro group, is a significant challenge in the synthesis of this compound. The stereochemical outcome of the nitration reaction is influenced by the structure of the starting material and the reaction mechanism.

In the conversion of a 17-oxime to a 17-nitro steroid, the stereochemistry is established during the reduction step. The use of sodium borohydride in the synthesis of 3β-Hydroxy-17β-nitro-5α-androstane from the corresponding oxime results in the desired 17-beta configuration. nih.gov The development of diastereoselective reactions is a key area of research, with processes being designed to favor the formation of one diastereomer over another. For instance, processes have been developed for the diastereoselective synthesis of 17-α-aryl or 17-β-aryl steroidal compounds, highlighting the importance of controlling stereochemistry at this position. google.com The choice of reagents and reaction conditions plays a critical role in directing the stereochemical outcome of reactions at the C-17 position of the androstane skeleton. nih.gov

Novel Approaches in this compound Synthesis

Recent advancements in synthetic organic chemistry have opened up new avenues for the synthesis and modification of the androstane core, which can be applied to the production of this compound and its analogs. These novel approaches often involve innovative bond-forming and bond-breaking strategies.

Exploiting Oxidative Ring Opening and Cyclization in Related Androstane Systems

Oxidative ring-opening and subsequent cyclization reactions represent a powerful strategy for modifying the androstane skeleton. These reactions can be used to introduce new functional groups and create novel ring systems. For example, the oxidative opening of a terminal alkene on a steroid side chain can yield a ketone, which can then be further functionalized. mdpi.com

In the context of androstane systems, Baeyer-Villiger oxidation of cyclic ketones can lead to the formation of lactones, which are valuable intermediates. researchgate.net Furthermore, oxidative radical ring-opening and cyclization of cyclopropane (B1198618) derivatives attached to a steroid framework can be used to construct complex polycyclic systems. beilstein-journals.org These methods, while not directly synthesizing this compound in the examples found, demonstrate the potential for creating diverse androstane analogs through controlled oxidative processes. Such strategies could potentially be adapted to construct the desired nitro-steroid from a suitably functionalized precursor.

Reductive Hydrogenation Techniques for Androstane Core Modifications

Reductive hydrogenation is a fundamental tool for modifying the androstane core, particularly for controlling the stereochemistry of the A/B ring junction and for reducing double bonds. The catalytic hydrogenation of 4-ene-3-ketones in the steroid nucleus is highly sensitive to reaction conditions, including the choice of catalyst, solvent, and pH, which can influence the stereochemical outcome. nih.gov For instance, the reduction of testosterone can yield either 5α- or 5β-dihydrotestosterone depending on the conditions used. acs.org

Data Tables

Table 1: Key Precursors and Reagents in the Synthesis of 17-Nitro-Androstane Derivatives

| Precursor/Reagent | Function | Reference |

| Epiandrosterone | Starting material for 17-oxime formation | |

| 3α-hydroxy-5α-androstan-17-one | Precursor to the corresponding 17-oxime | nih.gov |

| N-Bromosuccinimide | Reagent for the conversion of oxime to nitro group | nih.gov |

| Sodium Borohydride | Reducing agent in the nitration sequence | nih.gov |

| Testosterone | Starting material for 3beta-acetoxy-5alpha-androstan-17beta-ol | smolecule.com |

Table 2: Reaction Conditions for Androstane Modifications

| Reaction Type | Reagents/Conditions | Outcome | Reference |

| Nitration of 17-oxime | N-bromosuccinimide, K2CO3, dioxane/H2O; then NaBH4 | Formation of 17β-nitro group | nih.gov |

| Reductive Hydrogenation | Pd/C, H2 | Reduction of double bonds in the steroid core | nih.gov |

| Oxidative Ring Opening | K2OsO4/NaIO4 | Cleavage of an alkene to a ketone | mdpi.com |

| Baeyer-Villiger Oxidation | Fungal enzymes (BVMOs) | Conversion of a ketone to a lactone | researchgate.net |

Multi-step Synthetic Sequences Incorporating Nitro Functionality

The synthesis of 17β-nitro-5α-androstane derivatives often involves multi-step sequences starting from more common steroid precursors. A key strategy involves the introduction of the nitro group at the C-17 position of the androstane skeleton.

One documented synthesis involves the preparation of 3β-Hydroxy-17β-nitro-5α-androstane (see Table 2 for compound list). nih.gov This process begins with a suitable androstane precursor, which is converted to an intermediate (compound 4 in the referenced study). nih.gov This intermediate is then subjected to a reaction with N-bromosuccinimide in a dioxane and water solution containing potassium bicarbonate. nih.gov The sequence is completed by the addition of sodium borohydride to yield the final 3β-hydroxy-17β-nitro product. nih.gov This multi-step approach demonstrates a viable pathway to incorporate the nitro functionality onto the 5α-androstane core.

A related analog, 3β-Hydroxy-3α-methyl-17β-nitro-5α-androstane , was synthesized in a similar fashion from a 3α-methylated precursor, showcasing the adaptability of the method. nih.gov

Table 1: Synthesis of 3β-Hydroxy-17β-nitro-5α-androstane

| Step | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| 1 | N-bromosuccinimide, Potassium bicarbonate, Dioxane/H₂O, Room Temperature | Intermediate | Not specified |

| 2 | Sodium borohydride, 0 °C | 3β-Hydroxy-17β-nitro-5α-androstane | Not specified |

Chemical Reactivity and Transformations of the Nitro Group and Androstane Skeleton

The chemical reactivity of this compound is characterized by transformations involving both the nitro group at C-17 and other functional groups on the steroid's A, B, C, and D rings.

Reactions Involving Nitro-Chlorides and Subsequent Expulsion Mechanisms

While direct literature on the formation and reaction of 17β-nitro-5α-androstane chlorides is limited, the principles of steroid chemistry allow for postulation. The conversion of a hydroxyl group on the androstane skeleton to a chloride is a standard transformation, often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). If a hydroxylated derivative of 17β-nitro-5α-androstane were subjected to such conditions, a nitro-chloro-androstane intermediate would be formed.

The subsequent expulsion of the chloride would typically proceed via an elimination (E2) mechanism, requiring a base. The regioselectivity and stereochemistry of this elimination would be dictated by the position and orientation of the chloride atom and the accessibility of adjacent protons, in accordance with established principles of steroid reactivity. core.ac.uk For example, the elimination of a halide from the A-ring could lead to the formation of a double bond, altering the core structure. core.ac.uk

Epimerization Processes of Hydroxyl Groups in Nitro-Androstanes

Epimerization, the change in stereochemistry at a single chiral center, is a notable transformation for hydroxylated nitro-androstanes. Research has shown that 3β-Hydroxy-17β-nitro-5α-androstane is believed to undergo in vivo epimerization at the C-3 position to form the corresponding 3α-hydroxy epimer. nih.gov

This metabolic conversion is significant as the resulting 3α-hydroxy analog exhibits different biological activity profiles. nih.gov The hypothesis of epimerization is supported by experiments where the 3-position was blocked. The synthesis of 3β-Hydroxy-3α-methyl-17β-nitro-5α-androstane , which cannot undergo epimerization due to the presence of the methyl group, resulted in a compound that was inactive in certain biological assays, suggesting that the 3α-hydroxy configuration is crucial for its activity. nih.gov This indicates that the stereochemistry of hydroxyl groups on the androstane nucleus profoundly influences the molecule's properties and that epimerization is a key metabolic transformation.

Other Functional Group Interconversions on the this compound Scaffold

The 17β-nitro-5α-androstane framework allows for various other functional group interconversions, enabling the synthesis of a diverse range of derivatives.

A primary transformation is the reduction of the C-17 nitro group to a primary amine (R-NH₂). solubilityofthings.com This is a common and important reaction in synthetic organic chemistry. masterorganicchemistry.com This conversion can be achieved through several methods, including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. masterorganicchemistry.com

Metal-Acid Reduction: Employing an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

The resulting 17β-Amino-5α-androstane derivatives are valuable intermediates themselves, serving as precursors for the synthesis of other compounds, such as steroidal peptides, through amide bond formation. researchgate.netscience.org.ge

Furthermore, other functional groups on the steroid nucleus can be interconverted. For example, a hydroxyl group at C-3 can be oxidized to a ketone using standard oxidizing agents like chromium trioxide or potassium permanganate, providing a route to keto-nitro-androstanes. Conversely, as discussed, ketones can be reduced to hydroxyl groups. These interconversions allow for the fine-tuning of the molecule's structure and properties.

Compound Index

Structure Reactivity Relationships and Bioisosteric Investigations

Conformational Analysis and Steric Effects on Reactivity

The 5α-androstane skeleton is characterized by a trans-fused A/B ring system, which imparts a rigid and relatively flat conformation to the molecule. researchgate.net This structural rigidity is a key determinant of its chemical behavior. The nitro group at the 17β-position projects from the β-face of the D-ring, and its steric bulk is a significant factor in the molecule's reactivity. nih.govrsc.org

Electronic Properties of the Nitro Group and its Influence on Molecular Interactions

The nitro group (–NO₂) is a powerful electron-withdrawing group, a property that profoundly influences the electronic landscape of the androstane (B1237026) molecule. nih.govwikipedia.org This strong inductive effect deactivates the steroid nucleus, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. wikipedia.orgnumberanalytics.com

The electron-withdrawing nature of the nitro group also enhances the acidity of adjacent C-H bonds. wikipedia.org While the saturated 5α-androstane framework does not allow for resonance delocalization of the nitro group's electrons across the ring system, the localized dipole of the C-NO₂ bond significantly increases the molecule's polarity. This polarity is critical for its interactions with biological targets, such as receptors and enzymes, through dipole-dipole forces and as a hydrogen bond acceptor. mdpi.comsvedbergopen.com

The Nitro Group as a Bioisostere for Other Functionalities in Androstanes

Bioisosterism, the substitution of one chemical group for another with similar biological effects, is a fundamental concept in medicinal chemistry. princeton.eduu-tokyo.ac.jp The nitro group has been explored as a bioisostere for other functional groups in androstane derivatives, most notably the acetyl group. nih.gov

The 17β-nitro and 17β-acetyl groups share several characteristics; both are electron-withdrawing and can participate in hydrogen bonding as acceptors. nih.gov However, they differ in their steric and electronic profiles. The planar sp² hybridized carbonyl of the acetyl group contrasts with the trigonal planar geometry of the nitro group. nih.gov

These differences can lead to variations in chemical reactivity. For instance, the reduction of a 17β-acetyl group proceeds via nucleophilic addition to the carbonyl carbon, whereas the reduction of a 17β-nitro group is a more complex process. Research has shown that the nitro group can effectively serve as a bioisostere for the acetyl group at the 17β-position of 5α-androstan-3α-ol, retaining the biological activity of the parent compound at GABAᴀ receptors. nih.gov

Table 1: Comparison of Physicochemical Properties of 17β-Substituted Androstanes

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3-AA |

|---|---|---|---|

| 17beta-Nitro-5alpha-androstane | C19H31NO2 | 305.5 | 6.4 |

| 17beta-Acetyl-5alpha-androstane | C21H34O | 302.5 | Not available |

Data sourced from PubChem. nih.gov

The subtle structural and electronic distinctions between the nitro and acetyl groups can significantly alter how androstane analogues interact with their biological targets. The strong hydrogen bond accepting capability of the nitro group's oxygen atoms can mimic the interactions of a carbonyl oxygen. mdpi.comnih.gov

However, the unique spatial and electronic signature of the nitro group can result in different binding affinities and selectivities. nih.gov For example, the increased polarity of the nitro group might foster stronger electrostatic interactions within a receptor's binding pocket. Conversely, its larger size could prevent binding to sterically confined sites that can accommodate an acetyl group. nih.govacs.org This allows for the fine-tuning of a molecule's pharmacological profile. In some cases, the nitro bioisostere has been found to enhance receptor activity beyond that of the naturally occurring acetyl group. nih.gov

Comparative Analysis of 17beta-Nitro and 17beta-Acetyl Androstanes

Impact of Peripheral Substituents on Chemical Reactivity

Modifications at positions other than C-17 can have a substantial impact on the chemical behavior of the entire 17β-nitro-5alpha-androstane molecule.

The 3-position of the androstane nucleus is a frequent site for chemical modification to alter a molecule's properties and biological activity. mdpi.commdpi.com Substituents at this position can exert long-range electronic effects that influence reactivity at the distal C-17 position. researchgate.netresearchgate.net

Influence of Methyl Analogs on Reactivity Profiles

The introduction of methyl groups into the this compound scaffold can significantly alter its reactivity profile. These effects are primarily driven by a combination of steric and electronic factors, which can influence the accessibility and reactivity of the nitro group at the C17 position, as well as other functional groups on the steroid nucleus. Research into methyl analogs of this compound has provided insights into how these seemingly minor structural modifications can lead to substantial changes in chemical behavior and biological activity.

Steric and Electronic Effects of Methyl Substitution

The positioning of a methyl group on the androstane framework can introduce steric hindrance, which may shield nearby functional groups from reacting with incoming reagents. nih.govwikipedia.org For instance, a methyl group in proximity to the 17beta-nitro group could hinder its reduction or other transformations. The rigid chair-like conformation of the cyclohexane (B81311) rings in the 5-alpha-androstane structure fixes substituents in either axial or equatorial positions, which in turn dictates their steric influence. wikipedia.org An axial methyl group, for example, will generally exert more significant steric hindrance than its equatorial counterpart. wikipedia.org

Electronically, methyl groups are weakly electron-donating. This property can influence the reactivity of nearby functional groups by altering the local electron density. In the context of the nitro group, which is strongly electron-withdrawing, the presence of a neighboring methyl group could subtly modulate its electronic character, potentially affecting its reactivity in nucleophilic or electrophilic reactions. nih.govscispace.com

Case Study: 3β-Methyl Analog of 17β-Nitro-5α-androstan-3α-ol

A notable example illustrating the influence of methyl substitution is the study of 3α-hydroxy-3β-methyl-17β-nitro-5α-androstane, a methyl analog of 17β-nitro-5α-androstan-3α-ol. nih.gov While the primary focus of the research was on its neurosteroid activity, the synthetic pathway and the compound's biological efficacy provide valuable insights into its reactivity.

The synthesis of both the methylated and non-methylated compounds involved the oxidation of the corresponding 17-oxime precursors. nih.gov The yields for these reactions can offer a glimpse into the influence of the methyl group on the reactivity of the starting materials and the stability of the intermediates.

| Compound | Starting Material | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 3β-Hydroxy-17β-nitro-5α-androstane | 5α-Androstan-3β-hydroxy-17-oxime | N-bromosuccinimide, NaBH4 | Good | nih.gov |

| 3α-Hydroxy-3β-methyl-17β-nitro-5α-androstane | 3α-Hydroxy-3β-methyl-5α-androstane-17-oxime | N-bromosuccinimide, NaBH4 | 33 | nih.gov |

This table presents a simplified comparison of the synthesis of a methylated and a non-methylated analog, highlighting potential differences in reaction efficiency.

The biological reactivity of these analogs, specifically their interaction with GABAA receptors, also demonstrates the profound impact of the methyl group. The 3β-methyl analog exhibited potent activity, suggesting that the addition of the methyl group did not adversely affect, and may have even enhanced, the specific interactions required for its biological function. nih.gov

Reactivity of Other Methylated Androstane Derivatives

Broader studies on methylated steroids further illuminate the influence of methyl groups on reactivity. For example, the presence of a C16-methyl group in corticosteroids has been shown to significantly reduce their allergenicity. wiley.comnih.gov This is attributed to steric interference with protein binding, a form of biochemical reactivity. wiley.comnih.gov This principle can be extrapolated to suggest that a methyl group near the 17beta-nitro group could similarly modulate its interactions with biological macromolecules.

The influence of methyl groups on the yield of various reactions involving the androstane core has also been documented. The following table summarizes reaction yields for different methylated androstane derivatives, providing a comparative look at how methyl substitution can affect reaction outcomes.

| Reaction | Methylated Substrate | Yield (%) | Non-Methylated Substrate | Yield (%) | Reference |

|---|---|---|---|---|---|

| Spiro-δ-lactone formation | Monomethylated androstane lactone | 73 (inhibition) | Androstane spiro-δ-lactone | 64 (inhibition) | mdpi.com |

| Pyrazole formation | 2(Z)-hydroxymethylidene-17α-(pyridin-2''-ylmethyl)-androst-4-ene | 81.4 | - | - | doi.org |

| Alkylation of 3-oxime | (17E)-(pyridin-2-yl)methylidene-androstane-3E-oxime with N,N-dimethylaminoethyl chloride | 35.6 | - | - | rsc.org |

This table provides examples of how methylation can influence the yields of various reactions on the androstane skeleton, though direct comparisons are not always available.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Molecular Structure and Electronic Properties

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For 17beta-Nitro-5alpha-androstane, these calculations can elucidate its three-dimensional structure, the stability of different conformations, and the distribution of electrons within the molecule.

The 5α-androstane skeleton is a rigid tetracyclic system, but the substituent at the C17 position, the nitro group, has rotational freedom. kg.ac.rs Energy minimization and conformational sampling are computational techniques used to identify the most stable three-dimensional arrangement of the atoms. protocols.io The process involves calculating the potential energy of different conformations to find the one with the lowest energy, which corresponds to the most stable structure. ubi.pt For the 5α-androstane core, the A/B/C/D rings typically adopt a stable chair-trans-chair-trans conformation. fu-berlin.de The conformational analysis would focus on the rotation of the C17-N bond to determine the preferred orientation of the nitro group relative to the steroid D-ring.

Computational methods like Density Functional Theory (DFT) or semi-empirical methods such as PM3 or AM1 are often employed for such calculations on steroid molecules. nih.govresearchgate.net The results of a conformational search would yield the relative energies of different rotational isomers (rotamers) of the 17-nitro group. This information is crucial as the orientation of this polar group can significantly influence how the molecule interacts with other molecules or biological receptors.

Illustrative Data: Relative Energies of Hypothetical Conformers This table presents hypothetical data to illustrate the typical output of a conformational sampling study. The angles represent the dihedral angle of the O-N-C17-C16 bond, and energies are relative to the most stable conformer.

Interactive Data Table: Hypothetical Conformational Analysis of this compound| Conformer | Dihedral Angle (O-N-C17-C16) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 0° | 2.5 | 1.5 |

| 2 | 60° | 0.0 | 70.0 |

| 3 | 120° | 1.8 | 5.0 |

| 4 | 180° | 3.0 | 0.5 |

| 5 | 240° | 1.8 | 5.0 |

| 6 | 300° | 0.2 | 18.0 |

The introduction of a nitro group (-NO2), a potent electron-withdrawing group, at the 17β-position significantly alters the electronic landscape of the androstane (B1237026) skeleton. Quantum mechanical calculations can map the electron density distribution, revealing regions of high and low electron density. researchgate.net This analysis helps in understanding the charge localization and predicting sites susceptible to nucleophilic or electrophilic attack.

Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis are used to assign partial atomic charges to each atom in the molecule. researchgate.net For this compound, a high positive charge would be expected on the nitrogen atom and the adjacent C17 carbon, with negative charges on the oxygen atoms of the nitro group. This charge distribution is critical for understanding the molecule's dipole moment and its potential for electrostatic interactions. nih.gov The electron-withdrawing effect would also polarize the C-H bonds on adjacent carbons.

Illustrative Data: Calculated Partial Atomic Charges This table shows representative partial atomic charges calculated using a quantum mechanical method. The values are hypothetical but reflect the expected electronic effects of the nitro group.

Interactive Data Table: Hypothetical Partial Atomic Charges for Key Atoms in this compound| Atom | Element | Hypothetical Partial Charge (a.u.) |

|---|---|---|

| C13 | Carbon | +0.15 |

| C17 | Carbon | +0.25 |

| N (nitro) | Nitrogen | +0.60 |

| O1 (nitro) | Oxygen | -0.45 |

| O2 (nitro) | Oxygen | -0.45 |

| H (on C17) | Hydrogen | +0.10 |

Energy Minimization and Conformational Sampling of this compound

Quantitative Structure-Activity Relationship (QSAR) Modeling for Steroid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. core.ac.uknih.govtandfonline.com For steroid derivatives, QSAR can predict the properties of new, unsynthesized compounds, guiding the design of molecules with desired characteristics. excli.de

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. rjptonline.org These descriptors can be classified into several categories:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These describe the electronic properties and reactivity of the molecule. nih.govresearchgate.net

Steric (Geometrical) Descriptors: These include molecular volume, surface area, and specific shape indices (e.g., 3D-MoRSE descriptors), which describe the size and shape of the molecule. bohrium.com

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Physicochemical Descriptors: Such as the logarithm of the partition coefficient (LogP), which describes the molecule's hydrophobicity.

For a series of androstane derivatives, these descriptors would be calculated for each molecule. Then, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to an observed activity (e.g., receptor binding affinity or reaction rate). kg.ac.rsactascientific.comnih.gov

Illustrative Data: Common Molecular Descriptors This table provides examples of molecular descriptors that would be calculated for a QSAR study of steroid derivatives.

Interactive Data Table: Representative Molecular Descriptors for a Steroid Molecule| Descriptor Type | Descriptor Name | Typical Value Range/Unit | Relevance |

|---|---|---|---|

| Physicochemical | XLogP3 | 3.0 - 7.0 | Hydrophobicity, membrane permeability |

| Electronic | Dipole Moment | 1.0 - 5.0 Debye | Molecular polarity, interaction strength |

| Electronic | HOMO Energy | -10 to -7 eV | Electron-donating ability |

| Electronic | LUMO Energy | -1 to 2 eV | Electron-accepting ability |

| Steric | Molecular Weight | 250 - 400 g/mol | Molecular size |

| Steric | Polar Surface Area (PSA) | 40 - 80 Ų | Hydrogen bonding potential, transport |

A significant challenge in QSAR modeling is the "curse of dimensionality," where a vast number of calculated descriptors can lead to overfitting and models with poor predictive power. core.ac.uk Genetic algorithms (GAs) are a powerful machine learning technique inspired by natural evolution to select the most relevant subset of descriptors. researchgate.netacs.org

The process involves:

Initialization: A population of random subsets of descriptors (chromosomes) is created.

Fitness Evaluation: A QSAR model is built for each subset, and its quality (e.g., cross-validated R²) is evaluated. This quality score is the "fitness" of the chromosome.

Selection: Chromosomes with higher fitness are more likely to be selected for "reproduction."

Crossover and Mutation: New descriptor subsets are created by combining (crossover) and randomly altering (mutation) the selected parent subsets.

Iteration: The process is repeated for many generations, leading to the evolution of descriptor subsets that produce increasingly robust and predictive QSAR models. acs.orgresearchgate.net

This method effectively searches the vast space of possible descriptor combinations to find an optimal set that best explains the structure-activity relationship. researchgate.net

The final QSAR model, built using the descriptors selected by the genetic algorithm, provides direct insights into the structural features that govern chemical reactivity. The regression coefficients in the QSAR equation indicate the importance and direction of influence of each descriptor.

For instance, a QSAR study on the reactivity of androstane derivatives might reveal that:

A positive coefficient for LUMO energy suggests that lower LUMO energies (stronger electron-accepting ability) enhance reactivity towards nucleophiles. For this compound, the electron-withdrawing nitro group would lower the LUMO energy, a feature that would be captured by this descriptor. nih.gov

A negative coefficient for a steric descriptor related to the size of the C17 substituent might indicate that bulkier groups hinder the approach of a reactant, thereby decreasing the reaction rate.

A positive correlation with dipole moment could imply that polar transition states are involved and that reactivity is enhanced in polar solvents.

By interpreting these correlations, researchers can develop a mechanistic understanding of the reaction and rationally design new steroid derivatives with tailored reactivity profiles. kg.ac.rs

Application of Genetic Algorithms for Feature Selection in QSAR

Molecular Dynamics Simulations and Docking Studies

Computational methods such as molecular dynamics (MD) simulations and molecular docking are essential tools for understanding the behavior of steroid molecules at the atomic level. While specific studies focusing exclusively on this compound are not prevalent in publicly accessible literature, extensive research on the broader 5alpha-androstane (B165731) family provides a framework for how its interactions and binding characteristics can be computationally investigated.

Investigation of Ligand-Protein Interactions at a Molecular Level

Molecular docking and MD simulations are employed to predict and analyze the interactions between a ligand, such as an androstane derivative, and its protein target. scispace.com These simulations can reveal the specific forces—hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex.

In computational studies on the related 17β-hydroxy-5α-androstane steroid family, molecular docking and subsequent MD simulations were used to model the complexes formed between these steroids and their target receptors. researchgate.net These analyses identified key amino acid residues that are likely crucial for the binding and activity of these compounds. researchgate.net The insights gained from these simulations help to explain the structural basis for the biological activity observed in the steroid family. researchgate.net Molecular docking is a critical step in identifying the most probable binding orientation of a ligand within a protein's active site, which is then often refined and validated using MD simulations to assess the stability of the predicted interactions over time. researchgate.netresearchgate.net

| Amino Acid Residue | Potential Role in Interaction |

|---|---|

| Q96 | Participates in forming the binding pocket. |

| W99 | Contributes to hydrophobic interactions. |

| F105 | Forms part of the hydrophobic binding site. |

| K116 | Potentially forms polar contacts or hydrogen bonds. |

| F178 | Contributes to hydrophobic stabilization. |

| A194 | Involved in shaping the ligand-binding cavity. |

| F307 | Key hydrophobic contact point. |

| M311 | Contributes to the hydrophobic environment of the binding pocket. |

Characterization of Binding Modes and Affinities with Receptor Models

The primary goal of molecular docking is to characterize the binding mode of a ligand with its receptor and estimate the binding affinity. nih.gov This process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. scispace.com For androstane derivatives, this approach has been used to predict how they might interact with various protein targets, such as the androgen receptor (AR) or enzymes involved in steroid metabolism like 17β-hydroxysteroid dehydrogenases (17β-HSDs). researchgate.netgoogle.com

Docking studies on related androstane compounds have successfully revealed hydrophobic and hydrogen-bond interactions with amino acid residues within the target's binding pocket. researchgate.net MD simulations further complement these findings by showing that such interactions can persist over simulation times, indicating a stable binding mode. researchgate.net This combined approach of docking followed by MD simulation provides a more dynamic and realistic picture of the binding event than a static dock alone, accounting for protein flexibility and the influence of solvent. scispace.com

Predictive Computational Tools for Chemical Characterization

Modern computational chemistry offers a suite of tools for the in silico characterization of molecules, allowing for the prediction of various properties before a compound is synthesized. jstar-research.com These methods are invaluable for prioritizing candidates in drug discovery and understanding molecular behavior.

Utilization of Programs for Predicting Reactivity and Interaction Potentials

Computational programs can predict a wide range of molecular properties that are crucial for understanding a compound's reactivity and interaction potential. jstar-research.com Using first principles, these tools can calculate electronic properties such as charge distribution, molecular orbitals, and reactivity indices, which dictate how a molecule will interact with other species. jstar-research.compurdue.edu For a compound like this compound, these methods could predict its susceptibility to nucleophilic or electrophilic attack and identify the most reactive sites on the molecule.

For instance, methods like the RegioSQM server can predict the regioselectivity of electrophilic aromatic substitution reactions by calculating the free energies of protonation at different sites. chemrxiv.org While the androstane skeleton is not aromatic, similar principles are used to calculate properties like acid dissociation constants (pKa) and bond dissociation energies (BDE), which are fundamental to predicting chemical reactivity and stability. jstar-research.com

| Property Category | Specific Predictable Properties |

|---|---|

| Structural Properties | 3-D molecular geometries, conformational analysis, stereoisomer populations. |

| Thermodynamic Properties | Absolute and relative free energies of reactions. |

| Electronic Properties | Charge distribution, molecular orbitals, reactivity indices. |

| Spectroscopic Properties | IR, NMR, UV-vis, ECD, VCD, Raman spectra. |

| Reactivity Descriptors | Bond Dissociation Energies (BDE), Acid Dissociation Constants (pKa). |

Computational Approaches for Assessing Structural Dissimilarity

Assessing the structural similarity or dissimilarity between molecules is a cornerstone of computational drug design, often used in virtual screening and the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net Structural dissimilarity can be quantified by comparing molecular descriptors, which are numerical values derived from the chemical structure.

In studies of the 17β-hydroxy-5α-androstane family, molecular descriptors calculated using quantum and physicochemical methods were used to build QSAR models. researchgate.net These same descriptors can be efficiently utilized in cluster analysis to group compounds based on their structural and chemical features. researchgate.net This allows researchers to systematically explore chemical space, identify novel scaffolds, and understand how small structural changes, such as the substitution of a hydroxyl group with a nitro group, might affect biological activity by comparing the descriptor profiles of different molecules. researchgate.net

Molecular and Cellular Biological Interactions of 17beta Nitro 5alpha Androstane

Modulation of Neurosteroid Receptors by 17beta-Nitro-5alpha-androstane Analogs

Analogs of this compound have been identified as potent modulators of neurosteroid receptors, primarily the GABA(A) receptor, which is the principal inhibitory neurotransmitter receptor in the central nervous system. nih.gov These interactions are critical to their observed pharmacological effects.

Specificity of Binding Sites and Receptor Subtype Preferences

The GABA(A) receptor is a heteropentameric protein complex assembled from a variety of subunits (e.g., α, β, γ, δ). nih.govplos.org The specific combination of these subunits determines the pharmacological properties of the receptor subtype, including its affinity for various ligands. nih.govnih.gov Neurosteroids are known to bind to sites within the transmembrane domains (TMDs) of the GABA(A) receptor subunits, distinct from the binding sites for GABA, benzodiazepines, or barbiturates. nih.govplos.org

Studies have identified that neurosteroid binding sites can be located at both intrasubunit and intersubunit interfaces within the TMD. plos.org For instance, photolabeling studies with neurosteroid analogs have identified binding sites within the helical bundles of the α1 and β3 subunits, as well as at the interface between the β3 and α1 subunits. plos.org The α-subunit TMDs, in particular, appear to be essential for the action of many neurosteroids. plos.org

While detailed subtype preference for this compound itself is not extensively documented in the provided results, the activity of its analogs suggests interaction with these established neurosteroid binding sites. The potency of compounds like 3α-hydroxy-17β-nitro-5α-androstane indicates a high affinity for one or more of these sites. nih.gov The functional outcome of binding can also be subtype-dependent; for example, the direct activation of receptors by neurosteroids has been shown to differ between α1β3 and α1β2γ2 receptor compositions. plos.org The diversity of GABA(A) receptor subtypes allows for the possibility of developing androstane (B1237026) analogs with greater selectivity, potentially leading to more targeted therapeutic effects. nih.gov

| Compound | Interaction Type | Observed Effect | Key Structural Feature |

|---|---|---|---|

| 3α-hydroxy-17β-nitro-5α-androstane | Positive Allosteric Modulator | Potentiates GABA-mediated chloride current; potency ≥ allopregnanolone (B1667786). nih.gov | 3α-hydroxy group, 17β-nitro group. nih.gov |

| 3α-hydroxy-3β-methyl-17β-nitro-5α-androstane | Positive Allosteric Modulator | Potentiates GABA-mediated chloride current; potency ≥ allopregnanolone. nih.gov | 3α-hydroxy and 3β-methyl groups. nih.gov |

| 3β-hydroxy-17β-nitro-5α-androstane | Inactive (in vitro) | Devoid of activity on GABA(A) receptors in vitro. nih.gov | 3β-hydroxy group. nih.gov |

Enzyme Interaction Studies

Androstane derivatives are known to interact with and modulate the activity of various enzymes, particularly those involved in steroidogenesis. These enzymes are critical for the biosynthesis of active steroid hormones.

Inhibition and Modulation of Steroidogenic Enzymes by Androstane Derivatives

Steroidogenic enzymes are responsible for converting cholesterol into various steroid hormones, including androgens and estrogens. frontiersin.org Several enzymes in this pathway, such as 17β-hydroxysteroid dehydrogenases (17β-HSDs) and cytochrome P450 enzymes like CYP17A1 (17α-hydroxylase/17,20-lyase), are key targets for inhibitors designed to treat hormone-dependent diseases. acs.orgnih.gov

Androstane derivatives have been extensively studied as inhibitors of these enzymes. For example, various modifications on the androstane D-ring and backbone have been shown to yield potent inhibitors of 17β-HSD type 3 and type 5. acs.orgmdpi.com These enzymes are involved in the final steps of testosterone (B1683101) biosynthesis. mdpi.com Similarly, other androstane derivatives have been identified as high-affinity ligands and inhibitors of CYP17A1, an enzyme crucial for the production of androgens and cortisol precursors. nih.gov Research has also focused on developing androstane derivatives that can inhibit 17β-HSD type 7, which is involved in modulating the levels of potent estrogens and androgens. nih.gov

While direct studies on this compound's effect on the full panel of steroidogenic enzymes are not detailed in the search results, the broader class of androstane compounds demonstrates significant inhibitory potential against these key enzymes. acs.orgnih.govmdpi.comnih.gov

Mechanisms of Action on Hydroxysteroid Dehydrogenases

Hydroxysteroid dehydrogenases (HSDs) are a family of enzymes that catalyze the oxidation and reduction of hydroxyl/keto groups on the steroid nucleus, playing a crucial role in regulating the biological activity of steroid hormones. researchgate.net Androstane derivatives can act as inhibitors of HSDs, thereby altering the balance of active hormones.

Specifically, derivatives of androsterone (B159326) have been synthesized and tested as inhibitors of 17β-HSD type 3 and type 5. mdpi.com The mechanism often involves competitive binding to the enzyme's active site, preventing the natural substrate from binding and being converted. For instance, spiro-δ-lactone derivatives of androstane have shown significant inhibition of 17β-HSD5. mdpi.com The inhibitory potency is influenced by the specific substitutions on the androstane skeleton. For example, introducing a hydrophobic group at the C-3 position of androsterone can yield potent inhibitors of 17β-HSD3. mdpi.com

Studies on 17β-HSD inhibitors have revealed that changing the steroidal backbone, for instance from androstane to estrane, can significantly impact inhibitory potency, highlighting the specificity of the enzyme-inhibitor interaction. acs.org Furthermore, some androstane derivatives have shown selectivity, inhibiting certain types of HSDs without affecting others, which is a desirable characteristic for targeted therapies. nih.gov

| Enzyme Target | Inhibitor Class | Example Finding | Reference |

|---|---|---|---|

| 17β-HSD Type 3 | Androsterone derivatives | Estrane-based derivatives showed higher potency (IC50 = 0.02 µM) than the lead androstane compound. | acs.org |

| 17β-HSD Type 5 | Androstane spiro-δ-lactones | Inhibition of 91–92% observed at a concentration of 3 µM. | mdpi.com |

| 17β-HSD Type 7 | 4-Aza-5α-androstane derivatives | Potent inhibitors with IC50 values in the range of 189–451 nM. | nih.gov |

| 11β-HSD Type 1 | 5α-androstane-3β,7α,17β-triol (Substrate) | Acts as a substrate, demonstrating inter-conversion between 7α- and 7β-hydroxy epimers. | nih.gov |

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor to Other Steroid Derivatives with Unique Chemical Properties

A primary role of 17beta-Nitro-5alpha-androstane in organic synthesis is as a key intermediate for the preparation of novel steroid derivatives that possess distinct chemical and biological characteristics. The nitro group, being a strong electron-withdrawing group, significantly influences the chemical environment of the D-ring of the steroid, and it can be readily transformed into a variety of other functional groups. ontosight.ainih.gov

A notable example is the synthesis of neuroactive steroid analogs. Research has demonstrated that this compound can serve as a precursor to compounds like 17β-nitro-5α-androstan-3α-ol. nih.gov The synthesis of this derivative involves the oxidation of the corresponding 17-oxime to a 17-bromo-17-nitro intermediate, which is then dehalogenated. nih.gov It has been postulated that the nitro group can act as a bioisostere for the acetyl group found in endogenous neurosteroids like allopregnanolone (B1667786), due to similarities in their electronic properties and preferred intermolecular environments. nih.gov This substitution has been shown to yield compounds with potent modulatory activity at GABAA receptors, highlighting the unique properties imparted by the 17-nitro functionalization. nih.gov

The reactivity of the nitro group allows for a range of chemical transformations, providing access to a variety of derivatives. For instance, the nitro group can be reduced to form an amino group, which can then be further functionalized. This opens up pathways to a wide array of amides, sulfonamides, and other nitrogen-containing steroid derivatives, each with potentially unique pharmacological profiles.

| Precursor Compound | Synthetic Transformation | Resulting Derivative | Unique Property/Application | Reference |

| 5α-androstan-3α-hydroxy-17-oxime | Oxidation and dehalogenation | 17β-Nitro-5α-androstan-3α-ol | Neurosteroid analog with GABAA receptor modulating activity | nih.gov |

| This compound | Reduction of nitro group | 17β-Amino-5α-androstane | Precursor for amides and other N-containing derivatives | researchgate.net |

Scaffold for Diversification and Library Synthesis

The androstane (B1237026) framework is a well-established scaffold in medicinal chemistry, and this compound offers a strategic entry point for the creation of diverse compound libraries. nih.govresearchgate.net The concept of library synthesis revolves around a central core structure, or scaffold, from which a multitude of related compounds can be generated through combinatorial chemistry approaches. researchgate.netu-strasbg.frosdd.net The rigidity of the 5-alpha-androstane skeleton provides a defined three-dimensional orientation for appended functional groups, which is crucial for probing interactions with biological targets.

While specific, large-scale combinatorial libraries based solely on this compound are not extensively documented in publicly available literature, its potential as a scaffold is clear. The true synthetic utility lies in the transformative potential of the 17-nitro group. This functional group can be converted into a range of other functionalities, such as amines, ketones, or oximes, which then serve as handles for further diversification. mdpi.com

For example, reduction of the nitro group to an amine provides a nucleophilic center that can be acylated, alkylated, or used in reductive amination reactions with a diverse set of reagents to build a library of 17-substituted androstane derivatives. researchgate.net Each member of such a library would possess the same core steroid structure but differ in the nature of the substituent at the 17-position, allowing for a systematic exploration of structure-activity relationships (SAR).

| Scaffold | Key Functional Group for Diversification | Potential Library Type | Rationale |

| This compound | 17-Nitro group | 17-Amino, 17-Keto, or 17-Oxime derivatives | The nitro group can be readily converted to other functional groups, providing multiple points for diversification. |

| 17β-Amino-5α-androstane | 17-Amino group | Amide or sulfonamide library | The amino group is a versatile nucleophile for coupling with various carboxylic acids or sulfonyl chlorides. |

Applications in the Synthesis of Complex Natural Products or Analogs

The use of steroid-based starting materials is a common strategy in the total synthesis of complex natural products and their analogs. The pre-existing polycyclic framework of compounds like this compound can significantly shorten synthetic routes to intricate molecular architectures. While direct application of this compound in the total synthesis of a specific natural product is not prominently reported, its potential as a building block can be inferred from the synthetic utility of its constituent parts: the androstane core and the versatile nitro group.

The androstane skeleton is a key structural motif in numerous biologically active natural products. nih.govmdpi.com Synthetic strategies often leverage commercially available steroid precursors to introduce the desired functionality and stereochemistry. The 17-nitro group of this compound offers a unique handle for C-C bond formation or for the introduction of nitrogen-containing heterocycles, which are present in many complex alkaloids and other natural products.

For instance, the nitro group can participate in Henry (nitro-aldol) reactions, Michael additions, and other carbon-carbon bond-forming reactions, allowing for the extension of the carbon skeleton at the 17-position. nih.gov Furthermore, intramolecular reactions involving a transformed nitro group could be envisioned to construct additional rings onto the steroid framework, leading to novel polycyclic systems that mimic or expand upon the diversity of natural product architectures. The ability to stereoselectively introduce functionality at the 17-position, guided by the rigid steroid backbone, makes this compound a potentially valuable chiral pool starting material for the asymmetric synthesis of complex targets.

Advanced Analytical Research Techniques for Characterization and Study of 17beta Nitro 5alpha Androstane

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of organic molecules in solution. While specific, published NMR data for 17beta-Nitro-5alpha-androstane is not widely available, its expected spectral characteristics can be inferred from the well-documented spectra of related 5α-androstane steroids. mdpi-res.comubi.pt

In ¹H NMR, the spectrum would be characterized by a complex series of overlapping signals in the upfield region (approximately 0.7-2.5 ppm), corresponding to the numerous methylene (B1212753) (-CH₂) and methine (-CH) protons of the saturated steroid backbone. The two angular methyl groups, C18 and C19, would appear as sharp singlets, with the C19-H₃ protons typically resonating at a slightly lower field than the C18-H₃ protons. The proton at the C17 position, being adjacent to the electron-withdrawing nitro group, would experience significant deshielding and thus appear at a much lower field (estimated around 4.5-5.0 ppm) compared to its analogue in 5alpha-androstan-17beta-ol.

In ¹³C NMR, distinct signals would be present for each of the 19 carbon atoms in the molecule. The carbons of the angular methyl groups (C18 and C19) would be found in the far upfield region. The C17 carbon, directly attached to the nitro group, would be significantly shifted downfield. The remaining carbons of the steroid nucleus would resonate in the typical range for saturated aliphatic systems. The specific chemical shifts and coupling constants observed in 2D NMR experiments, such as COSY and HSQC, would be critical for unambiguously assigning all proton and carbon signals and confirming the 5-alpha and 17-beta stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Positions in this compound Note: These are estimated values based on analogous steroid structures, as specific experimental data is not publicly available.

| Position | Atom Type | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| C19-H₃ | ¹H | ~0.8-0.9 | Angular methyl group on the steroid backbone. |

| C18-H₃ | ¹H | ~0.7-0.8 | Angular methyl group adjacent to C17. |

| H-17 | ¹H | ~4.5-5.0 | Alpha to the electron-withdrawing NO₂ group. |

| C18/C19 | ¹³C | ~12-22 | Typical range for angular methyl carbons. |

| C17 | ¹³C | ~80-90 | Significant downfield shift due to attached NO₂ group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₉H₃₁NO₂, corresponding to a monoisotopic mass of approximately 305.235 Da and an average molecular weight of 305.5 g/mol . nih.gov

When subjected to a hard ionization technique like Electron Ionization (EI), the molecule will form a molecular ion (M⁺˙) which can then undergo fragmentation. uni-saarland.de The fragmentation pattern is a reproducible fingerprint that aids in structural confirmation. Key fragmentation pathways for this compound would involve the steroid nucleus and the nitro functional group. Common fragment ions would arise from the cleavage of the C-C bonds within the rings. A characteristic fragmentation for the nitro group would be the loss of a neutral nitrogen dioxide radical (•NO₂, 46 Da) or a nitric oxide radical (•NO, 30 Da), leading to prominent ions at m/z 259 and m/z 275, respectively. acdlabs.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the parent ion and its fragments, which can be used to confirm the elemental composition with high confidence.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Predicted m/z (Nominal) | Description |

|---|---|---|---|

| [M]⁺˙ | C₁₉H₃₁NO₂ | 305 | Molecular Ion |

| [M - NO]⁺ | C₁₉H₃₁O | 275 | Loss of nitric oxide radical |

| [M - NO₂]⁺ | C₁₉H₃₁ | 259 | Loss of nitrogen dioxide radical |

| [NO]⁺ | NO | 30 | Fragment from the nitro group. acdlabs.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify specific functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound would be dominated by C-H stretching and bending vibrations from the alkane backbone below 3000 cm⁻¹. The most diagnostic peaks, however, would be those corresponding to the nitro group (C-NO₂). Aliphatic nitro compounds typically exhibit two very strong and distinct absorption bands: one for the asymmetric stretch, usually found in the 1560-1540 cm⁻¹ region, and one for the symmetric stretch, appearing in the 1380-1350 cm⁻¹ range. The presence of these two intense bands provides clear evidence for the nitro functional group. nist.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy analyzes electronic transitions. The saturated 5α-androstane skeleton itself is transparent in the standard UV-Vis range (200-800 nm) as it lacks conjugated π-systems or chromophores. However, the nitro group acts as a chromophore. It typically displays a weak absorption band (a low molar absorptivity, ε) in the 270-280 nm region, which is attributed to the formally forbidden n→π* electronic transition of the N=O bond. While this peak is often of low intensity, its presence can support the identification of the nitro functionality. core.ac.uk

Table 3: Key Spectroscopic Features for this compound

| Technique | Expected Absorption | Functional Group Responsible |

|---|---|---|

| IR | ~2850-2960 cm⁻¹ | C-H (alkane) stretching |

| IR | ~1560-1540 cm⁻¹ (strong) | Asymmetric NO₂ stretching |

| IR | ~1380-1350 cm⁻¹ (strong) | Symmetric NO₂ stretching |

| UV-Vis | ~270-280 nm (weak) | n→π* transition of the NO₂ group |

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification. longdom.org The choice between gas and liquid chromatography is typically based on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and thermally stable compounds. restek.com Steroids often require chemical derivatization to increase their volatility and improve chromatographic peak shape. researchgate.net However, depending on its thermal stability, this compound might be analyzed directly. In one study analyzing seaweed metabolites, this compound was identified with a retention time of 15.053 minutes, demonstrating its amenability to GC-MS analysis under certain conditions. ijper.org The coupling of GC with a mass spectrometer allows for the acquisition of a mass spectrum for the compound as it elutes from the column, providing definitive identification. nih.gov

Table 4: Example GC-MS Research Data for this compound

| Parameter | Reported Value | Source | Significance |

|---|---|---|---|

| Retention Time | 15.053 min | ijper.org | Characteristic elution time under specific GC conditions. |

| Ionization Mode | Electron Ionization (Typical) | uni-saarland.de | Provides reproducible fragmentation patterns for library matching. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Forms

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of steroids and other compounds with low volatility or thermal instability, as it does not require the analyte to be vaporized. longdom.orgresearchgate.net This technique separates compounds in the liquid phase, typically using a reversed-phase column (like a C18), before they are ionized and detected by the mass spectrometer. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used, which typically result in a prominent molecular ion or protonated molecule [M+H]⁺ with minimal fragmentation. uni-saarland.deacdlabs.com This makes LC-MS ideal for accurate molecular weight determination and quantification in complex biological or environmental samples. helsinki.fi One study identified this compound in a seaweed extract using LC-MS with a C18 column and a mobile phase gradient of formic acid in water and acetonitrile. ijper.org

Table 5: General LC-MS Parameters for Steroid Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Stationary Phase | C18 Reversed-Phase Column | Provides good separation for non-polar molecules like steroids. ijper.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with formic acid | Allows for gradient elution to separate compounds of varying polarity. ijper.org |

| Ionization Source | ESI or APCI | Soft ionization preserves the molecular ion for accurate mass determination. researchgate.net |

| Detector | Quadrupole, Time-of-Flight (TOF), or Tandem MS (MS/MS) | Provides high sensitivity and selectivity for detection and quantification. researchgate.net |

Compound Index

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of synthetic steroids like this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). sciex.comnih.govresearchgate.net This precision allows for the determination of a molecule's elemental formula, a critical step in confirming its identity. lcms.czresearchgate.net

For this compound, with a chemical formula of C₁₉H₃₁NO₂, the theoretical monoisotopic mass of its protonated molecule [M+H]⁺ can be calculated with high precision. An HRMS instrument would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition and distinguishing it from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. researchgate.netacs.org

The process typically involves introducing the sample into the mass spectrometer, often after separation by liquid chromatography (LC), which helps to isolate the compound from any impurities or complex matrix components. sciex.comlcms.cz The use of LC-HRMS is a common strategy for the analysis of steroids in various research contexts. lcms.czacs.orgnih.govresearchgate.netnih.gov The high resolving power of the mass spectrometer ensures that the measured mass is sufficiently accurate to generate a unique elemental formula, providing a high degree of confidence in the compound's identification. mdpi.com

Table 1: Precise Mass Measurement of this compound by HRMS

| Parameter | Value |

| Chemical Formula | C₁₉H₃₁NO₂ |

| Adduct | [M+H]⁺ |

| Theoretical Monoisotopic Mass | 306.24275 Da |

| Hypothetical Measured Mass | 306.24291 Da |

| Mass Accuracy (ppm) | 0.52 |

This interactive table illustrates the principle of precise mass measurement. The hypothetical measured mass is within the typical accuracy range of modern HRMS instruments, confirming the elemental composition.

Isotopic Labeling and Isotope Ratio Mass Spectrometry (IRMS) in Mechanistic Studies

Isotopic labeling, in conjunction with isotope ratio mass spectrometry (IRMS), offers a powerful approach to investigate the synthetic pathways and metabolic transformations of this compound. These techniques rely on the measurement of the relative abundance of stable isotopes, most commonly carbon-13 (¹³C) and carbon-12 (¹²C). nih.govijper.org

Differentiation of Synthetic Pathways through Isotopic Signatures

The synthetic origin of a steroid can be determined by analyzing its carbon isotope ratio (¹³C/¹²C). nih.govijper.org This is because synthetic steroids are typically manufactured from plant-based precursors, such as sterols from soybeans or yams. ijper.orgmit.edu These plants (C3 plants) have a naturally lower abundance of ¹³C compared to the mixture of C3 and C4 plants that typically constitute human and animal diets. mit.eduthetruthaboutforensicscience.com This difference in the isotopic composition of the starting materials is carried through the synthetic process into the final product. thetruthaboutforensicscience.com

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the established technique for this analysis. nih.govijper.orgelementar.com The analysis measures the deviation of the sample's isotope ratio from an international standard, expressed as a delta value (δ¹³C) in parts per thousand (‰). sci-hub.se Synthetic steroids generally exhibit more negative δ¹³C values (typically less than -27‰) compared to endogenous steroids, which have δ¹³C values in the range of -16‰ to -26‰. mit.edunih.govnih.govresearchgate.net By measuring the δ¹³C value of this compound, its synthetic origin can be unequivocally confirmed.

Table 2: Representative Carbon Isotope Signatures for Steroids

| Steroid Origin | Typical δ¹³C Value (‰) |

| Endogenous (Human) | -16 to -26 |

| Synthetic (from C3 Plants) | -27 to -35.6 |

| This compound (Hypothetical) | -30.5 |

This interactive table shows the distinct isotopic ranges for endogenous and synthetic steroids. The hypothetical value for this compound falls squarely within the synthetic range.

Tracing Metabolic Fates in In Vitro Systems

Isotopic labeling is a cornerstone of metabolic research, enabling scientists to trace the transformation of a parent compound through complex biological systems. nih.govresearchgate.net To study the metabolism of this compound, a version of the molecule can be synthesized incorporating stable isotopes, such as ¹³C or deuterium (B1214612) (²H), at specific positions. nih.govirisotope.com

This "labeled" compound is then introduced into an in vitro system, such as a preparation of liver microsomes or specific enzyme assays, which contain the metabolic machinery of an organism. nih.gov As the labeled this compound is metabolized, the isotopic label is retained in its subsequent metabolites.

Using a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS), researchers can then analyze the reaction mixture. The mass spectrometer can selectively detect the molecules that contain the isotopic label, as they will have a higher mass than their unlabeled counterparts. nih.govfrontiersin.org This allows for the confident identification of metabolites derived directly from the administered compound, even at very low concentrations, and helps to distinguish them from background interference in the biological matrix. nih.govresearchgate.net This approach is invaluable for elucidating metabolic pathways, identifying key enzymes involved, and understanding the biotransformation of the compound. frontiersin.org

Table 3: Hypothetical In Vitro Metabolic Study of Labeled this compound

| Compound | Molecular Formula | Expected Mass [M+H]⁺ | Description |

| ¹³C₂-17beta-Nitro-5alpha-androstane | ¹³C₂C₁₇H₃₁NO₂ | 308.2494 Da | Labeled parent compound used as a tracer. |

| Hydroxylated Metabolite | ¹³C₂C₁₇H₃₁NO₃ | 324.2443 Da | Potential Phase I metabolite (addition of one oxygen atom). |

| Reduced Nitro Group Metabolite | ¹³C₂C₁₇H₃₃NO | 294.2690 Da | Potential metabolite where the nitro group is reduced to an amine. |

This interactive table outlines a hypothetical scenario for tracing the metabolism of a labeled version of this compound. The distinct masses of the labeled metabolites allow for their specific detection by mass spectrometry.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Yield and Selectivity

The synthesis of nitro steroids presents unique challenges in achieving high yields and stereoselectivity. Future research should focus on developing novel synthetic pathways that are more efficient and scalable than current methods, which may involve multi-step processes starting from precursors like epiandrosterone (B191177) followed by nitration. Exploring new catalytic systems, flow chemistry techniques, and enzymatic transformations could provide breakthroughs. For instance, developing stereoselective methods for introducing the nitro group at the C17 position without affecting other sensitive functional groups on the steroid nucleus is a critical goal. Research into more efficient methods for creating related steroid derivatives, such as the use of hexafluoroisopropanol-mediated domino reactions for thiazolo-androstenones, could inspire new approaches. acs.org The aim is to create more accessible routes to not only 17beta-Nitro-5alpha-androstane but also a diverse library of its derivatives for extensive structure-activity relationship (SAR) studies.

Deeper Elucidation of Stereochemical Influences on Molecular Interactions

The three-dimensional arrangement of atoms in a steroid is paramount to its biological function. The 5α-configuration of the A/B ring junction in this compound results in a relatively planar structure that influences how it fits into receptor binding pockets. Research has shown for related androstane (B1237026) analogues that the stereochemistry at other positions, such as C3, is critical for activity. For example, the 3α-hydroxy analogue of this compound is a potent modulator of GABA(A) receptors, while the 3β-hydroxy analogue is devoid of this activity in vitro. researchgate.net It is hypothesized that the 3β-analogue may undergo in vivo epimerization to the active 3α-form. researchgate.net

Future investigations should systematically explore the stereochemical space of this compound derivatives. This includes synthesizing and testing a full panel of stereoisomers (e.g., 5β, 17α-nitro) and analogues with varied substituents at different positions on the steroid scaffold. Advanced structural biology techniques, such as co-crystallography of active compounds with their target proteins, will be invaluable in visualizing the precise molecular interactions and understanding why subtle stereochemical changes can lead to dramatic differences in biological effects. nih.gov

Expansion of Bioisostere Research for Diverse Biological Activity

A key finding in the study of related nitro-steroids is that the nitro group can act as a bioisostere for an acetyl group. researchgate.netresearchgate.net Specifically, 3alpha-hydroxy-17beta-nitro-5alpha-androstane retains the potent activity of the endogenous neurosteroid allopregnanolone (B1667786) (which has a 17β-acetyl group) at GABA(A) receptors. researchgate.netresearchgate.net This opens up a significant avenue for future research: the exploration of other bioisosteric replacements for the 17-nitro group to modulate and diversify biological activity.

Future work should involve the synthesis and evaluation of androstane derivatives where the 17-nitro group is replaced by other electron-withdrawing or polar functional groups. Potential bioisosteres could include cyano, sulfonyl, or various heterocyclic rings. mdpi-res.comidrblab.net The goal is to fine-tune the electronic and steric properties of the C17 substituent to target a wider range of biological receptors and enzymes, potentially leading to compounds with novel pharmacological profiles, such as anti-cancer or neuroprotective agents. researchgate.netnih.gov

Advanced Computational Modeling for Predictive Reactivity and Biological Function

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel steroid compounds. Future research should leverage advanced computational modeling, such as Quantitative Structure-Activity Relationship (QSAR) analysis, to predict the biological activity of new this compound derivatives. mdpi.com QSAR models for related steroid families, like 17β-hydroxy-5α-androstanes, have successfully identified key molecular descriptors (e.g., shape, hydrophobicity, electronic properties) that correlate with anabolic activity. researchgate.net

Similar models should be developed specifically for nitro-steroids. By building a database of synthesized compounds and their experimentally determined activities, machine learning algorithms and genetic algorithms can be used to create predictive models. researchgate.netopen.ac.uk These in-silico tools can help prioritize the synthesis of the most promising candidates, predict their reactivity, and provide insights into their mechanism of action, thereby saving significant time and resources in the drug discovery process. mdpi.com

Exploration of New Molecular and Cellular Targets for Mechanistic Understanding

While initial research has pointed towards the modulation of GABA(A) receptors by hydroxylated analogues of this compound, the full spectrum of its biological targets remains largely unexplored. researchgate.netresearchgate.net The structural similarity to endogenous androgens suggests potential interactions with androgen receptors or enzymes involved in steroid metabolism, such as 5α-reductase. ontosight.aimdpi.com Some nitro-steroids have been shown to inhibit human prostatic steroid 5α-reductase. mdpi.com

Future studies must employ a broad-based approach to identify and validate new molecular and cellular targets. This could involve proteomic-based target identification methods, cell-based assays using reporter genes for various nuclear receptors, and enzymatic inhibition assays. nih.gov Uncovering new targets will not only provide a deeper mechanistic understanding of how these compounds exert their effects but could also reveal entirely new therapeutic applications for conditions ranging from neurological disorders to hormone-dependent cancers. mdpi.com

Integration of High-Throughput Screening with Advanced Analytical Techniques for Discovery

To efficiently explore the vast chemical space of this compound derivatives, the integration of high-throughput screening (HTS) with modern analytical techniques is essential. HTS allows for the rapid testing of large libraries of compounds against specific biological targets. nih.gov For instance, an HTS campaign targeting the enzyme 17β-HSD10, a target in Alzheimer's disease and cancer, successfully screened nearly 350,000 molecules to find potent inhibitors. nih.gov

Future discovery efforts should create focused libraries of nitro-steroid analogues and screen them against a panel of relevant targets (e.g., GABA(A) receptor subtypes, steroidogenic enzymes, nuclear receptors). The hits from these screens can then be rapidly characterized using advanced analytical methods like high-resolution mass spectrometry and multi-dimensional NMR to confirm their structure and purity. acs.orgresearchgate.net This integrated approach, combining rapid screening with robust analytical validation, will significantly accelerate the pace of discovery and development of new bioactive nitro-steroids.

Q & A

Q. How can researchers optimize the synthesis of 17β-Nitro-5α-androstane, and what parameters are critical for yield and purity?

Synthesis of nitro-androstane derivatives typically involves selective nitration of steroidal precursors. Key parameters include:

- Reagent selection : Use nitrating agents (e.g., HNO₃/AcOH) under controlled temperatures to avoid over-nitration or decomposition .

- Solvent system : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity and nitro-group incorporation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization are critical for isolating high-purity products. Monitor reactions via TLC (Rf ~0.3–0.5) .

- Yield optimization : Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 steroid/nitrating agent) are pivotal.

Q. What analytical techniques are most reliable for characterizing 17β-Nitro-5α-androstane?

- Structural elucidation :

- NMR : ¹H/¹³C NMR to confirm nitro-group placement (δ ~7–8 ppm for aromatic protons if conjugated; δ ~90–100 ppm for C-nitro in ¹³C) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected m/z ~332.3) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the nitro group’s spatial orientation .

Q. How can researchers validate analytical methods for quantifying 17β-Nitro-5α-androstane in complex matrices?

- Calibration standards : Use deuterated analogs (e.g., 17β-Nitro-5α-androstane-d₄) as internal standards to correct for matrix effects .

- LC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with isocratic elution (MeCN:H₂O, 70:30) for baseline separation. Validate via interlaboratory reproducibility tests (RSD <15%) .

Advanced Research Questions

Q. How does 17β-Nitro-5α-androstane interact with steroid hormone receptors, and what assays are suitable for evaluating affinity?

- Receptor binding assays :

- Competitive displacement : Use ³H-labeled estradiol (ERα/ERβ) or DHT (AR) in saturation binding assays. Example protocol: Incubate 10 nM ³H-ligand with 0.1–100 µM nitro-androstane for 2 hrs at 4°C; measure Scatchard plots .

- Results : Compare binding affinity (Kd) with endogenous ligands (e.g., 5α-androstane-3β,17β-diol has Kd = 0.6 nM for ERβ ). Nitro substitution may reduce affinity due to steric hindrance.